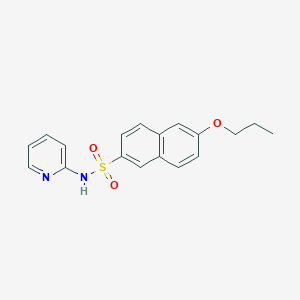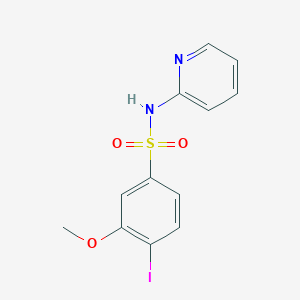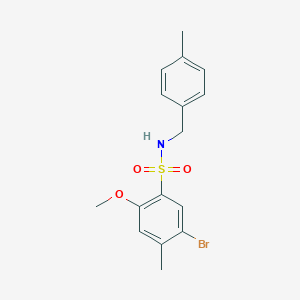![molecular formula C14H20N2O4S B275375 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.46 g/mol.
Applications De Recherche Scientifique
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to exhibit potent analgesic and anti-inflammatory effects in various animal models. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several future directions for the study of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new analogs of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide that exhibit improved pharmacological properties such as increased solubility and potency. Another area of interest is the study of the long-term effects of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide on cognitive function and memory in animal models of neurodegenerative disorders. Additionally, the potential applications of 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide in the treatment of other diseases such as cancer and autoimmune disorders warrant further investigation. Overall, 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide has shown great promise as a versatile compound with potential applications in various fields of scientific research.
Méthodes De Synthèse
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-methylphenol with piperidinecarboxylic acid, followed by the addition of sulfonyl chloride. The reaction mixture is then heated under reflux, and the resulting product is purified through column chromatography. The purity and identity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
Formule moléculaire |
C14H20N2O4S |
|---|---|
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O4S/c1-10-3-4-12(20-2)13(9-10)21(18,19)16-7-5-11(6-8-16)14(15)17/h3-4,9,11H,5-8H2,1-2H3,(H2,15,17) |
Clé InChI |
QXDWPFREKXACSB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
